3-Fluoro-2-methylaniline

Catalog No.
S751743
CAS No.
443-86-7
M.F
C7H8FN
M. Wt
125.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-methylaniline

CAS Number

443-86-7

Product Name

3-Fluoro-2-methylaniline

IUPAC Name

3-fluoro-2-methylaniline

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

InChI

InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3

InChI Key

SLDLVGFPFFLYBM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1F)N

Synonyms

3-Fluoro-o-toluidine

Canonical SMILES

CC1=C(C=CC=C1F)N

3-Fluoro-2-methylaniline is an organic compound with the molecular formula C₇H₈FN and a molecular weight of approximately 125.14 g/mol. It is classified as an aminotoluene, which consists of a benzene ring substituted with both a methyl group and an amino group. The compound is also known by several synonyms, including 6-amino-2-fluorotoluene and 3-fluoro-o-toluidine. Its structure features a fluorine atom positioned at the meta position relative to the amino group on the aromatic ring, which significantly influences its chemical properties and reactivity .

As mentioned earlier, there is no significant research available on the specific mechanism of action of 3-Fluoro-2-methylaniline.

  • Toxic: Aromatic amines can be toxic upon ingestion, inhalation, or skin contact.
  • Combustible: The presence of the aromatic ring and the methyl group suggests flammability.
  • Irritant: The amine group can irritate the skin, eyes, and respiratory system.

Synthesis of Organic Compounds:

-Fluoro-2-methylaniline has been used as a starting material in the synthesis of various organic compounds, including:

  • 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline: This compound exhibits potential anti-tumor properties and 3-Fluoro-2-methylaniline was employed as a key building block in its synthesis [].
Typical of aromatic amines. Notably, it can undergo electrophilic substitution reactions due to the presence of the electron-donating amino group. The fluorine atom's electronegativity can also affect nucleophilic substitution reactions. Common reactions include:

  • Nitration: Introduction of nitro groups under acidic conditions.
  • Sulfonation: Addition of sulfonic acid groups.
  • Acylation: Formation of amides through reaction with acyl chlorides.

These reactions are influenced by the compound's electron density, which is modulated by the fluorine substituent .

Research indicates that 3-fluoro-2-methylaniline exhibits biological activity relevant to drug development and toxicology. The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. It has shown potential in binding to microsomal proteins, suggesting implications for pharmacokinetics and toxicological profiles . Furthermore, its structural characteristics may impart unique biological properties, making it a candidate for further investigation in medicinal chemistry .

Several synthetic routes exist for producing 3-fluoro-2-methylaniline:

  • Nitration followed by reduction: Starting from toluene, nitration can yield 3-nitrotoluene, which can then be reduced to form the corresponding amine.
  • Fluorination of methylaniline: Direct fluorination using reagents such as fluorine gas or fluorinating agents can introduce the fluorine atom into the aromatic system.
  • Substitution reactions: Using appropriate electrophiles or nucleophiles can lead to the desired substitution pattern on the aromatic ring.

These methods allow for varying degrees of selectivity and yield .

3-Fluoro-2-methylaniline finds applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique electronic properties.
  • Agricultural Chemicals: Used in developing agrochemicals and pesticides.
  • Dyes and Pigments: Employed in synthesizing dyes owing to its aromatic nature.
  • Research: Utilized in studies involving electron-deficient aromatic compounds .

Interaction studies have highlighted 3-fluoro-2-methylaniline's capacity to bind with cytochrome P450 enzymes, influencing drug metabolism pathways. Its reactivity with biological macromolecules suggests potential impacts on cellular processes and toxicity profiles. Understanding these interactions is crucial for evaluating its safety and efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 3-fluoro-2-methylaniline. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
3-Chloro-2-methylanilineC₇H₈ClNChlorine instead of fluorine
4-Fluoro-3-methylbenzene-1,2-diamineC₇H₈F₂N₂Contains two amino groups
2-Fluoro-4-methylanilineC₇H₈FNDifferent substitution pattern
4-Fluoro-2-methylanilineC₇H₈FNFluorine at para position

These compounds demonstrate variations in their chemical behavior and biological activity due to differences in substituent positioning and type .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.064077422 g/mol

Monoisotopic Mass

125.064077422 g/mol

Heavy Atom Count

9

UNII

W95WMY5PM6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.04%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

443-86-7

Wikipedia

3-Fluoro-2-Methyl-Aniline

Dates

Modify: 2023-08-15

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